molecular formula C24H22N2OS B2564623 N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291837-67-6

N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2564623
CAS No.: 1291837-67-6
M. Wt: 386.51
InChI Key: PAZGOZZNLNHVEX-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a structurally complex thiophene-derived carboxamide featuring multiple aromatic substituents. Its molecular architecture includes:

  • A thiophene core substituted at the 2-position with a carboxamide group linked to a 3,5-dimethylphenyl moiety.
  • A 3-methylphenyl group at the 4-position of the thiophene ring.
  • A 1H-pyrrol-1-yl substituent at the 3-position.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-7-6-8-19(12-16)21-15-28-23(22(21)26-9-4-5-10-26)24(27)25-20-13-17(2)11-18(3)14-20/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGOZZNLNHVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including key findings from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, pyrrole moiety, and multiple aromatic groups. Its chemical formula is C20H21N2OC_{20}H_{21}N_{2}O with a molecular weight of 321.4 g/mol. The structural representation can be summarized as follows:

  • Molecular Structure :
    • Thiophene ring
    • Pyrrole group
    • Two aromatic substituents (3,5-dimethylphenyl and 3-methylphenyl)

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study found that the compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin in certain cell lines, indicating its potential as an anticancer agent .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it displayed protective effects against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship analysis suggested that specific substitutions on the phenyl rings are crucial for enhancing anticonvulsant efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties revealed that the compound possesses moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to several structural features:

  • Aromatic Substituents : The presence of dimethyl and methyl groups on the phenyl rings enhances lipophilicity and may improve cellular uptake.
  • Pyrrole and Thiophene Moieties : These heterocycles contribute to the compound's biological activity through interactions with biological targets.
Structural Feature Impact on Activity
Dimethyl substitutionEnhances lipophilicity and cellular uptake
Pyrrole moietyContributes to interaction with biological targets
Thiophene ringMay play a role in overall stability and reactivity

Case Studies and Research Findings

Several case studies have been published detailing the biological activity of similar compounds. For example:

  • Anticancer Studies : A related compound demonstrated significant growth inhibition in HT29 colon cancer cells with an IC50 value of 12 µM, underscoring the importance of substituent variations in enhancing efficacy .
  • Anticonvulsant Research : A study on pyrrole derivatives indicated that modifications in the aromatic rings could lead to improved anticonvulsant activity, paralleling findings for this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold variations and substituent effects. Below is a comparative analysis:

Substituent-Driven Crystal Packing and Electronic Effects

Evidence from studies on N-(aryl)-trichloro-acetamides (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) highlights that meta-substituents significantly influence crystal parameters. For instance:

  • Electron-donating groups (e.g., methyl): Increase steric bulk, often leading to asymmetric unit variations (e.g., two molecules per unit in 3,5-dimethylphenyl derivatives vs. one in monosubstituted analogs) .
  • Electron-withdrawing groups (e.g., Cl, NO₂): Reduce molecular symmetry and alter packing efficiency, as seen in 3,5-dichlorophenyl analogs .

Comparison to Target Compound: While the core scaffold differs (thiophene vs. trichloro-acetamide), the 3,5-dimethylphenyl group in the target compound likely induces similar steric and electronic effects.

Thiophene-Based Analogs

Thiophene carboxamides with varied aryl substitutions are common in drug discovery. Key comparisons include:

Compound Name Substituents (Thiophene Positions) Key Properties/Findings
Target Compound 3: Pyrrole; 4: 3-methylphenyl; 2: 3,5-dimethylphenyl Hypothesized enhanced lipophilicity due to methyl groups; potential π-π stacking from pyrrole .
N-(4-Chlorophenyl)-3-nitrothiophene-2-carboxamide 3: NO₂; 2: 4-Cl-phenyl Higher dipole moment (NO₂); reduced solubility in nonpolar solvents.
4-(3,5-Dimethoxyphenyl)-3-(thiazol-2-yl)thiophene-2-carboxamide 3: Thiazole; 4: 3,5-dimethoxyphenyl Improved aqueous solubility (methoxy groups); demonstrated kinase inhibition.

Key Observations :

  • Solubility : Methyl and pyrrole groups may increase lipophilicity, limiting aqueous solubility compared to methoxy-substituted analogs.

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